molecular formula C11H12N2O B1218235 Vasicine CAS No. 18549-38-7

Vasicine

Cat. No. B1218235
CAS RN: 18549-38-7
M. Wt: 188.23 g/mol
InChI Key: YIICVSCAKJMMDJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peganine is a member of quinazolines.

Scientific Research Applications

Organocatalytic Applications Vasicine, a quinazoline alkaloid derived from the leaves of Adhatoda vasica, has shown significant potential in organic synthesis. It has been utilized for metal- and base-free reduction of nitroarenes to anilines in water, showcasing chemoselectivity and tolerance for a wide range of functional groups. This method offers a green chemistry approach by avoiding hazardous metals and bases, making vasicine an eco-friendly catalyst for organic reactions (Sharma et al., 2014). Moreover, vasicine has been effectively used in the Henry reaction and reductive heterocyclization of o-nitroacylbenzenes, further establishing its utility as a versatile organocatalyst (Sharma et al., 2016).

Drug Delivery Systems Research focused on improving the bioavailability of vasicine has led to the development of innovative drug delivery systems. A novel approach involved the creation of vasaka-loaded phytosomes, optimizing their formulation to enhance solubility and absorption. These phytosomes demonstrated sustained release characteristics, indicating their potential in enhancing the therapeutic efficacy of vasicine, especially in the management of respiratory conditions like asthma and bronchitis (Sundaresan & Kaliappan, 2021).

Acetylcholinesterase Inhibition Vasicine has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests vasicine's potential in the treatment of neurodegenerative disorders such as Alzheimer's disease. A comprehensive study explored the in vitro and in vivo metabolism of vasicine, identifying key metabolites and evaluating their AChE and BChE inhibitory activities. The findings highlighted the therapeutic promise of vasicine and its metabolites in neurodegenerative disease management, although the metabolites exhibited weaker inhibitory activities compared to vasicine itself (Liu et al., 2015).

properties

CAS RN

18549-38-7

Product Name

Vasicine

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol

InChI

InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2/t10-/m1/s1

InChI Key

YIICVSCAKJMMDJ-SNVBAGLBSA-N

Isomeric SMILES

C1CN2CC3=CC=CC=C3N=C2[C@@H]1O

SMILES

C1CN2CC3=CC=CC=C3N=C2C1O

Canonical SMILES

C1CN2CC3=CC=CC=C3N=C2C1O

Other CAS RN

6159-55-3

Pictograms

Irritant

synonyms

peganine
peganine hydrochloride dihydrate
vasicine
vasicine hydrochloride, (R)-isomer
vasicine monohydrochloride, (R)-isomer
vasicine, (+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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